

# The chemical structure and properties of CSRM617 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: CSRM617 hydrochloride

Cat. No.: B10854413

Get Quote

# CSRM617 Hydrochloride: A Technical Guide for Researchers

An In-depth Overview of the Chemical Structure, Properties, and Biological Activity of a Novel ONECUT2 Inhibitor

This technical guide provides a comprehensive overview of **CSRM617 hydrochloride**, a selective small-molecule inhibitor of the transcription factor ONECUT2 (One Cut Homeobox 2). It is intended for researchers, scientists, and drug development professionals interested in its potential therapeutic applications, particularly in the context of advanced prostate cancer. This document details its chemical and physical properties, mechanism of action, and summarizes key experimental findings and protocols.

### **Chemical Structure and Properties**

**CSRM617 hydrochloride** is the salt form of CSRM617, which generally offers enhanced water solubility and stability compared to its free base.[1][2]

Chemical Identifiers and Molecular Details:



| Property          | Value                                                                                            | Reference |  |
|-------------------|--------------------------------------------------------------------------------------------------|-----------|--|
| IUPAC Name        | (E)-2-Amino-3-hydroxy-N'-<br>(2,3,4-<br>trihydroxybenzylidene)propane<br>hydrazide Hydrochloride | [3]       |  |
| CAS Number        | 1353749-74-2                                                                                     | [4][5]    |  |
| Molecular Formula | C10H14CIN3O5                                                                                     | [3][5]    |  |
| Molecular Weight  | 291.69 g/mol                                                                                     | [3][5]    |  |
| SMILES            | O=C(N/N=C/C1=CC=C(O)C(O<br>)=C1O)C(N)CO.[H]Cl                                                    | [3]       |  |
| InChI Key         | YBUPSOQAGSOATG-<br>QXKVDVGOSA-N                                                                  | [3]       |  |

#### Physicochemical Properties:

| Property   | Value                                                                                     | Reference |
|------------|-------------------------------------------------------------------------------------------|-----------|
| Appearance | Solid powder                                                                              | [6]       |
| Purity     | 99.47%                                                                                    | [6]       |
| Solubility | DMSO: ≥ 125 mg/mL (428.54 mM)                                                             | [5]       |
| Storage    | Powder: -20°C for 3 years. In solvent: -80°C for up to 6 months, -20°C for up to 1 month. | [2][4][6] |

### **Mechanism of Action**

CSRM617 is a selective inhibitor of the ONECUT2 (OC2) transcription factor, which has been identified as a master regulator of androgen receptor (AR) networks, particularly in metastatic castration-resistant prostate cancer (mCRPC).[7][8][9] CSRM617 directly binds to the HOX

#### Foundational & Exploratory





domain of ONECUT2 with a dissociation constant (Kd) of 7.43  $\mu$ M, as determined by Surface Plasmon Resonance (SPR) assays.[4][8][10] This binding inhibits the transcriptional activity of ONECUT2.[8][9]

The downstream effects of ONECUT2 inhibition by CSRM617 are multifaceted:

- Suppression of a Suppressor: ONECUT2 typically suppresses the AR transcriptional program. By inhibiting ONECUT2, CSRM617 effectively removes this suppression.[7]
- Regulation of AR and FOXA1: ONECUT2 has been shown to directly repress the expression
  of both the androgen receptor (AR) and the pioneer factor FOXA1, which is crucial for AR's
  ability to bind to chromatin.[7][8]
- Induction of Apoptosis: CSRM617 treatment leads to programmed cell death, evidenced by the increased expression of cleaved Caspase-3 and cleaved PARP (Poly (ADP-ribose) polymerase), which are key markers of apoptosis.[4][11][12]
- Downregulation of PEG10: The expression of PEG10, a gene directly regulated by ONECUT2, is decreased in a time-dependent manner following CSRM617 treatment, serving as a biomarker for the compound's activity.[13]





Click to download full resolution via product page

Signaling pathway of CSRM617 hydrochloride.

## In Vitro and In Vivo Efficacy

CSRM617 has demonstrated significant anti-cancer effects in both cell-based assays and animal models of prostate cancer.

In Vitro Activity:

CSRM617 inhibits the growth of various prostate cancer cell lines, with its effectiveness often correlating with the level of ONECUT2 expression.[1][2][10]



| Cell Line                   | Concentration<br>Range | Treatment<br>Duration | Effect                                                        | Reference   |
|-----------------------------|------------------------|-----------------------|---------------------------------------------------------------|-------------|
| PC-3, 22RV1,<br>LNCaP, C4-2 | 0.01 - 100 μΜ          | 48 hours              | Inhibition of cell growth                                     | [1][4][10]  |
| 22Rv1                       | 10 - 20 μΜ             | 48 hours              | Concentration-<br>dependent<br>induction of cell<br>death     | [1]         |
| 22Rv1                       | 20 μΜ                  | 72 hours              | Induction of apoptosis (increased cleaved Caspase-3 and PARP) | [1][11][13] |

#### In Vivo Activity:

Studies using mouse models have shown that CSRM617 is well-tolerated and effective at inhibiting tumor growth and metastasis.[4][13]

| Animal Model                                                                      | Dosage                    | Treatment<br>Duration | Effect                                                              | Reference |
|-----------------------------------------------------------------------------------|---------------------------|-----------------------|---------------------------------------------------------------------|-----------|
| SCID mice with<br>22Rv1<br>xenografts                                             | 50 mg/kg (p.o.,<br>daily) | 20 days               | Inhibition of tumor growth                                          | [4]       |
| SCID mice with<br>luciferase-tagged<br>22Rv1 cells<br>(intracardiac<br>injection) | 50 mg/kg (daily)          | Not specified         | Significant reduction in the onset and growth of diffuse metastases | [13]      |

## **Experimental Protocols**



The following are detailed methodologies for key experiments used to evaluate the efficacy of **CSRM617 hydrochloride**.



Click to download full resolution via product page

General experimental workflow for CSRM617 evaluation.

### **Cell Viability Assay (MTT Assay)**

This protocol is for determining the half-maximal inhibitory concentration (IC50) of CSRM617.

 Cell Seeding: Harvest and count prostate cancer cells in the logarithmic growth phase. Seed 5,000-10,000 cells per well in 100 μL of complete growth medium in a 96-well plate. Incubate overnight at 37°C and 5% CO<sub>2</sub> to allow for cell attachment.[2]



- Compound Treatment: Prepare serial dilutions of CSRM617 hydrochloride in culture medium. A typical starting concentration is 100 μM. Remove the existing medium and add 100 μL of the medium containing different concentrations of CSRM617 or a vehicle control (e.g., DMSO). Incubate the plate for 48-72 hours.[2][11]
- MTT Addition: Add 10  $\mu$ L of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[2][11]
- Formazan Solubilization: Carefully remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes on an orbital shaker.[2]
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.[2]

#### **Apoptosis Assay (Annexin V-FITC/PI Staining)**

This protocol is for quantifying apoptosis induced by CSRM617.

- Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of CSRM617 (e.g., 10  $\mu$ M and 20  $\mu$ M for 22Rv1) and a vehicle control for 48 or 72 hours.[11]
- Cell Harvesting: Harvest the cells by trypsinization and collect any floating cells from the supernatant. Wash the cells twice with cold PBS.[11]
- Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.[11]
- Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[11]
- Analysis: Analyze the cells by flow cytometry within one hour to determine the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin Vpositive, PI-positive) cells.[11][12]

#### **Western Blot Analysis**

This protocol is to detect changes in the expression levels of key proteins following CSRM617 treatment.



- Sample Preparation: Plate cells and treat with CSRM617 for the desired time. Wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.[2][11]
- Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[11][12]
- SDS-PAGE and Transfer: Load 20-50 µg of protein per lane on an SDS-polyacrylamide gel.
   Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.[2]
   [11]
- Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against proteins of interest (e.g., ONECUT2, AR, cleaved Caspase-3, PARP, and a loading control like GAPDH or β-actin) overnight at 4°C.[9][11]
- Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[2][9][11] The appearance of cleaved forms of caspase-3 (17/19 kDa) and PARP (89 kDa) indicates apoptosis induction.[12]

#### Conclusion

CSRM617 hydrochloride is a promising novel therapeutic agent that selectively targets the ONECUT2 transcription factor, a key driver in advanced prostate cancer.[8] Its mechanism of action, involving the disinhibition of the androgen receptor signaling pathway and the induction of apoptosis, offers a new strategy to overcome resistance to current therapies.[7][8] The preclinical data strongly support its continued investigation and development for the treatment of castration-resistant prostate cancer.[8] This guide provides a foundational resource for researchers working with this compound, detailing its properties and providing robust experimental protocols to ensure reproducible and reliable results.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. molnova.com [molnova.com]
- 6. admin.biosschina.com [admin.biosschina.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. biocompare.com [biocompare.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [The chemical structure and properties of CSRM617 hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10854413#the-chemical-structure-and-properties-of-csrm617-hydrochloride]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com